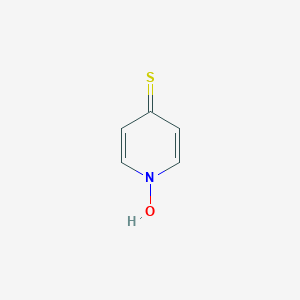

N-Hydroxypyridine-4-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

101084-70-2 |

|---|---|

Molecular Formula |

C5H5NOS |

Molecular Weight |

127.17 g/mol |

IUPAC Name |

1-hydroxypyridine-4-thione |

InChI |

InChI=1S/C5H5NOS/c7-6-3-1-5(8)2-4-6/h1-4,7H |

InChI Key |

PMKUJLHDVRBNSN-UHFFFAOYSA-N |

SMILES |

C1=CN(C=CC1=S)O |

Canonical SMILES |

C1=CN(C=CC1=S)O |

Other CAS No. |

101084-70-2 |

Synonyms |

4-HPT cpd N-hydroxypyridine-4-thione |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for N Hydroxypyridine 4 Thione

Established Synthetic Routes to N-Hydroxypyridine-4-thione

The construction of the N-hydroxypyridinethione scaffold is typically achieved through the transformation of pre-functionalized pyridine (B92270) N-oxides. These methods leverage the electron-deficient nature of the pyridine ring, which is further activated by the N-oxide group, to facilitate nucleophilic substitution reactions.

A primary and well-established route to N-hydroxypyridinethiones involves the nucleophilic displacement of a halide from a halopyridine N-oxide precursor. researchgate.netgoogle.com The most common starting materials are 2-chloropyridine (B119429) N-oxide or 2-bromopyridine (B144113) N-oxide for the synthesis of the corresponding 2-thione isomer, and analogous 4-halo-substituted precursors for the 4-thione target. researchgate.netwikipedia.org

The general process involves reacting the 2-halopyridine-N-oxide with a sulfur-containing nucleophile. google.com For instance, the synthesis of sodium pyrithione (B72027) (the sodium salt of 1-hydroxypyridine-2-thione) is accomplished by reacting 2-chloropyridine-N-oxide with sodium hydrosulfide (B80085) and a base such as sodium carbonate. google.com The reaction temperature is carefully controlled, with the initial addition occurring below 70°C, followed by heating to between 75°C and 105°C to drive the reaction to completion. google.com The N-oxide group is crucial as it activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack.

Various sulfur-based reagents can be employed to introduce the thione functional group. The choice of reagent can influence reaction conditions and outcomes.

Thiosulfates and Sulfides: Reagents like sodium sulfide (B99878) (Na₂S), sodium hydrosulfide (NaHS), and sodium dithionite (B78146) (Na₂S₂O₄) are effective for converting halopyridine N-oxides to the corresponding thiones. researchgate.netgoogle.comwikipedia.org For example, 2-bromopyridine can be oxidized to its N-oxide, which is then treated with sodium dithionite to introduce the thiol group, forming pyrithione. wikipedia.org Similarly, reacting a 2-halopyridine-N-oxide with sodium hydrosulfide is a key step in industrial processes. google.com

Thiourea: Thiourea is another common and effective reagent for this transformation. vanderbilt.edu It typically reacts with the halopyridine N-oxide to form a thiouronium salt intermediate. This intermediate is then hydrolyzed, often under basic conditions, to release the desired N-hydroxypyridinethione. This method provides a convenient route to the mercapto group and is analogous to syntheses of other mercaptopyridines. wikipedia.org

Synthesis via Halopyridine N-Oxide Precursors

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives allows for the fine-tuning of the molecule's chemical and physical properties. Strategies often involve the sequential, regioselective functionalization of a di-substituted pyridine N-oxide precursor.

Achieving regioselectivity is a key challenge in the synthesis of substituted pyridines. In the context of N-hydroxypyridinethiones, this is often addressed by starting with a di-halopyridine N-oxide or a halo-nitropyridine N-oxide and performing sequential nucleophilic aromatic substitutions. vanderbilt.edu

A detailed study on the preparation of 4-alkoxy-1-hydroxypyridine-2-thiones highlights the subtleties of regioselective synthesis. vanderbilt.edu Starting with 2-chloro-4-nitropyridine-N-oxide, the first substitution with an alkoxide anion can occur at either the C2 or C4 position. The outcome is highly dependent on the solvent used.

In tetrahydrofuran (THF) , the reaction with n-heptanolate proceeds with high selectivity at the C2 position. vanderbilt.edu

In dimethyl sulfoxide (B87167) (DMSO) , the same reaction yields predominantly the C4-alkoxylated product, 2-chloro-4-heptyloxypyridine-N-oxide, which is the desired intermediate for synthesizing a 4-alkoxy-1-hydroxypyridine-2-thione. vanderbilt.edu

This C4-substituted intermediate is then converted to the final product by a second substitution at the C2 position using a sulfur nucleophile like sodium thioacetate, followed by deacetylation. vanderbilt.edu This sequential, solvent-controlled approach provides a reliable pathway to specifically substituted derivatives.

| Reactant | Nucleophile | Solvent | Major Product | Position of Substitution |

|---|---|---|---|---|

| 2-chloro-4-nitropyridine-N-oxide | n-Heptanolate | THF | 2-Heptyloxy-4-nitropyridine-N-oxide | C2 |

| 2-chloro-4-nitropyridine-N-oxide | n-Heptanolate | DMSO | 2-Chloro-4-heptyloxypyridine-N-oxide | C4 |

The N-hydroxypyridinethione scaffold possesses two primary sites for further derivatization: the exocyclic sulfur atom and the oxygen atom of the N-hydroxy group. Alkylation or acylation at these sites yields S- and O-substituted derivatives, respectively.

S-Substituted Derivatives: The sulfur atom, particularly in its thiolate form, is a potent nucleophile. It readily reacts with various electrophiles, such as alkyl halides, to form S-substituted products. nih.gov For example, 2-mercaptopyridine (B119420) 1-oxide can react with 2-chloro-4,5-dihydro-1H-imidazole, where the sulfur atom attacks the carbon of the imidazole (B134444) ring to form an S-C bond, yielding 2-[(4,5-dihydro-1H-imidazol-2-yl)thio]pyridine 1-oxide. mdpi.com

O-Substituted Derivatives: The oxygen atom of the N-hydroxy group can be acylated or alkylated. O-acylation is commonly achieved by reacting the sodium salt of the N-hydroxypyridinethione with an acyl chloride, such as adamantane-1-carbonyl chloride, to yield a stable, crystalline O-ester. vanderbilt.eduacs.org These O-acyl derivatives, often called thiohydroxamic esters or Barton esters, are particularly significant for their utility in radical chemistry. researchgate.net Similarly, O-alkoxy derivatives can be prepared, for instance, by using phase-transfer conditions with an alkyl halide. researchgate.net

| Substitution Site | Derivative Type | Reagents | Example Product | Reference |

|---|---|---|---|---|

| Oxygen | O-Acyl | Adamantane-1-carbonyl chloride | 1-(Adamantane-1-carbonyloxy)pyridine-2(1H)-thione | vanderbilt.eduacs.org |

| Oxygen | O-Alkyl | Alkyl halide (under phase-transfer) | N-(Alkoxy)pyridine-2(1H)-thione | researchgate.net |

| Sulfur | S-Alkyl | 2-Chloro-4,5-dihydro-1H-imidazole | 2-[(4,5-Dihydro-1H-imidazol-2-yl)thio]pyridine 1-oxide | mdpi.com |

Regioselective Functionalization Strategies (e.g., Alkoxy Substitution)

Derivatization for Enhanced Research Utility

Derivatization of the N-hydroxypyridinethione core is not merely for structural diversity but is a key strategy to unlock its utility in synthetic and medicinal chemistry research.

One of the most prominent applications arises from the O-acylation of the N-hydroxy group to form N-(acyloxy)pyridine-2(1H)-thiones (Barton esters). These derivatives are excellent precursors to carbon-centered radicals upon thermal or photochemical initiation. researchgate.net The resulting radicals can be used in a wide variety of synthetic transformations, including reductive decarboxylation of carboxylic acids, which is a powerful tool for removing a carboxyl group and replacing it with a hydrogen atom. researchgate.net

Furthermore, N-hydroxypyridine-2-thione carbamates, another class of O-derivatives, serve as effective precursors for generating aminyl and aminium radicals. acs.orgacs.org These nitrogen-centered radicals can participate in cyclization reactions to construct nitrogen-containing heterocycles, such as the pyrrolidine (B122466) nucleus, which is a common motif in natural products and pharmaceuticals. acs.org

In the context of medicinal chemistry, derivatization is a cornerstone of fragment-based drug discovery (FBDD). nih.gov By synthesizing a library of diverse hydroxypyridinethione (HOPTO) isosteres and their derivatives through techniques like metal-catalyzed cross-couplings and nucleophilic substitutions, researchers can explore the structure-activity relationship against biological targets like metalloenzymes. nih.gov This systematic derivatization allows for the optimization of properties to achieve selective inhibition of specific enzymes. nih.gov

Formation of O-Acyl Thiohydroxamates (Barton Esters)

The O-acyl thiohydroxamates derived from N-hydroxypyridine-2-thione, commonly referred to as Barton Esters, are versatile intermediates in organic synthesis, primarily serving as a source of carbon-centered radicals. sigmaaldrich.com Their formation is a critical first step in the renowned Barton decarboxylation reaction. researchgate.net

The synthesis of these esters is typically achieved by reacting an activated carboxylic acid with a salt of N-hydroxypyridine-2-thione. sigmaaldrich.com Common methods for activating the carboxylic acid include conversion to its corresponding acid chloride or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). unifei.edu.br The reaction with the sodium salt of N-hydroxypyridine-2-thione proceeds readily to yield the bright yellow O-acyl thiohydroxamate esters. sigmaaldrich.com These esters are often crystalline solids that can be isolated and stored, provided they are protected from light. sigmaaldrich.com

The structure of these compounds is confirmed by infrared spectroscopy, which shows a characteristic strong carbonyl absorption in the range of 1790-1810 cm⁻¹. sigmaaldrich.com This distinguishes them from the isomeric 2-acyloxypyridine-N-oxide structure. sigmaaldrich.com

The utility of Barton Esters stems from their ability to undergo homolytic cleavage upon exposure to heat or light. unifei.edu.brlsu.edu This process generates an acyloxy radical (RCOO•) and a 2-pyridylthiyl radical (PyS•). unifei.edu.br The acyloxy radical rapidly undergoes decarboxylation to form an alkyl or aryl radical (R•), which can then be trapped by a variety of reagents to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netunifei.edu.br

Table 1: Methods for Barton Ester Synthesis

| Activating Agent | Description | Reference |

|---|---|---|

| Oxalyl chloride or Thionyl chloride | Converts the carboxylic acid to the more reactive acid chloride, which then reacts with the sodium salt of N-hydroxypyridine-2-thione. | unifei.edu.br |

| Dicyclohexylcarbodiimide (DCC) | A coupling agent that facilitates the direct reaction between the carboxylic acid and N-hydroxypyridine-2-thione. | unifei.edu.br |

| 2,2'-dithiobis(pyridine-N-oxide) / Triphenylphosphine | Used for the in situ generation of the activated ester from the carboxylic acid. | tandfonline.com |

Research has demonstrated the application of these esters in a wide array of synthetic transformations. For instance, radicals generated from Barton esters add efficiently to protonated heteroaromatic compounds and can be used in the synthesis of complex molecules like steroid and vitamin D analogues. researchgate.netresearchgate.net The reaction has also been pivotal in creating sterically hindered peptides and in the enantioselective synthesis of pharmacologically active compounds. unifei.edu.brtandfonline.com

Derivatization for Spectroscopic and Chromatographic Analysis

The analysis of N-hydroxypyridine-2-thione (and its metal salts like zinc pyrithione, ZPT) often requires derivatization to enhance detectability and improve separation in chromatographic methods. scievent.comuva.nl This is particularly crucial when analyzing complex matrices, such as environmental or biological samples. scievent.comnih.gov

For High-Performance Liquid Chromatography (HPLC), derivatization is employed to introduce a chromophore or fluorophore, making the analyte detectable by UV-Vis or fluorescence detectors. uva.nl A common strategy involves converting the pyrithione into a more stable and detectable derivative prior to analysis by techniques like HPLC-MS/MS. scievent.comnih.gov For instance, a sensitive method for quantifying zinc pyrithione (ZPT) and climbazole (B1669176) from scalp samples involved a specific derivatization of ZPT before analysis by ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.gov This approach allows for very low detection limits, in the range of 1-2 ng/mL. nih.gov

The derivatization process can be optimized by adjusting several parameters to achieve the best results.

Table 2: Optimized Derivatization Parameters for Biogenic Amine Analysis using Dansyl Chloride

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Derivatizing Agent Concentration | 10 mg/mL of Dansyl Chloride | mjcce.org.mk |

| pH | 9 | mjcce.org.mk |

| Reaction Time | 1 hour | mjcce.org.mk |

| Reaction Temperature | 60 °C | mjcce.org.mk |

While the table above refers to biogenic amines, the principles of optimizing derivatization reactions are broadly applicable. For pyrithione analysis, the goal is often to stabilize the molecule and attach a group that responds strongly in the chosen detector. uva.nl In gas chromatography (GC), derivatization is also a key step to increase the volatility and thermal stability of analytes. lancetechltd.com

Spectroscopic analysis also benefits from derivatization. Radicals formed during the photolysis of N-hydroxypyridine-2-thione esters have been directly detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy, often involving spin trapping techniques to form a more stable radical adduct for analysis. researchgate.netresearchgate.net

Tautomeric Equilibria and Structural Dynamics of N Hydroxypyridine 4 Thione

Investigation of Thione-Thiol Tautomerism

N-Hydroxypyridine-4-thione (4-NHPT) exists as an equilibrium between two tautomeric forms: the thione form, N-hydroxypyridine-4(1H)-thione, and the thiol form, 4-mercaptopyridine (B10438) N-oxide. acs.orgacs.org This prototropic tautomerism involves the migration of a proton between the oxygen and sulfur atoms. wikipedia.org The thione-thiol tautomerism is critical to the compound's chemistry and photochemistry. acs.org Unlike its isomer N-hydroxypyridine-2(1H)-thione, where the thione structure is predominant and the thiol contribution is often considered negligible, the tautomeric equilibrium in 4-NHPT is more finely balanced and plays a crucial role in its behavior. acs.org In aqueous solutions, the 4-thiono form has been identified as the dominant species. vanderbilt.edu This preference for the thione or keto forms in substituted pyridines is a well-documented phenomenon. rsc.org

The two tautomers possess distinct structural and electronic properties which govern their relative stability. The thione form contains a carbon-sulfur double bond (C=S) and a hydroxyl group attached to the nitrogen atom, while the thiol form features a carbon-sulfur single bond with a thiol group (S-H) and a pyridine (B92270) N-oxide moiety. acs.orgacs.org The interplay between these forms is essential for interpreting the compound's reactivity and its interactions in various chemical and biological systems. acs.org

Influence of Solvent Environment on Tautomeric Distribution

The position of the thione-thiol equilibrium of this compound is strongly dependent on the solvent environment. acs.orgacs.org This environmental effect is a general consensus in studies of hydroxypyridine-pyridone systems and their sulfur analogs. acs.org Theoretical and experimental studies have consistently shown that the thiol (enol) form is favored in the gas phase or in nonpolar solvents, whereas the thione (keto) form predominates in polar media. acs.orgresearchgate.net

In the case of 4-NHPT, the ground-state absorption spectrum reveals this solvent dependency. In most organic solvents, the compound coexists as a mixture of both the thione and thiol tautomers. acs.org However, the ratio between the two forms, and thus the dominant species, shifts with solvent polarity. acs.org For instance, in aqueous solutions, the equilibrium is shifted significantly toward the oxo-form (or thione in this case). vanderbilt.edustackexchange.com This stabilization of the more polar thione tautomer in polar solvents is attributed to favorable solute-solvent interactions. psu.edu Conversely, in apolar environments, the less polar thiol form is more stable. acs.org The ability to selectively populate one tautomer over the other by changing the solvent provides a unique opportunity to study the distinct properties of each form independently. acs.orgacs.org

Spectroscopic Approaches to Tautomer Identification (e.g., IR, NMR)

Spectroscopic methods are invaluable for identifying and quantifying the tautomeric forms of this compound in different states and environments. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provide direct evidence of the structural differences between the thione and thiol tautomers.

UV-visible absorption spectroscopy has been instrumental in demonstrating the coexistence of the two forms in solution. The thiol and thione tautomers have distinct absorption properties. acs.orgacs.org Typically, the thiol form exhibits an absorption band around 295 nm, while the thione tautomer absorbs at a longer wavelength, between 340-360 nm. acs.org The ratio of the intensities of these two bands provides a direct measure of the tautomeric equilibrium in a given solvent. acs.org

Detailed NMR spectroscopic investigations, including ¹H, ¹³C, and ¹⁵N NMR, are powerful tools for elucidating the predominant tautomeric form in solution. holzer-group.at For analogous systems, the chemical shift of the carbon atom involved in the tautomerism (C-4 in this case) is highly indicative. A chemical shift in the range of δ 170-180 ppm is characteristic of a C=S (thione) group, which is significantly different from the expected shift for a carbon in a C-S-H (thiol) group. holzer-group.at For example, in a study of cinnoline-4-thiol, the ¹³C NMR signal for C-4 appeared at δ 179.9 ppm in DMSO-d₆, confirming its existence in the thione form. holzer-group.at Similar principles apply to 4-NHPT.

Infrared spectroscopy can also distinguish between the tautomers by identifying characteristic vibrational frequencies. The C=S stretching vibration of the thione form and the S-H stretching of the thiol form appear in distinct regions of the IR spectrum. rsc.org Furthermore, FT-IR studies can be used to evaluate the keto-enol (or thione-thiol) equilibrium in the gas phase, solution, and solid state. rsc.org

Table 1: Spectroscopic Data for Tautomer Identification

| Spectroscopic Method | Thione Tautomer (N-hydroxypyridine-4(1H)-thione) | Thiol Tautomer (4-mercaptopyridine N-oxide) | Reference |

|---|---|---|---|

| UV-Vis Absorption (λmax) | 340-360 nm | ~295 nm | acs.org |

| 13C NMR (C-4 Signal) | Characteristic downfield shift (e.g., ~170-180 ppm) indicative of C=S | Characteristic upfield shift indicative of C-S | holzer-group.at |

| Infrared (IR) Spectroscopy | Presence of C=S stretching band | Presence of S-H stretching band | rsc.org |

Computational Modeling of Tautomeric Preference and Stability

Computational chemistry provides powerful insights into the intrinsic stabilities of tautomers and the energetic barriers separating them. Quantum chemical calculations, such as those using Density Functional Theory (DFT), are frequently employed to model the tautomeric preference of this compound and related compounds. vanderbilt.eduwayne.edu

These theoretical studies can calculate the relative thermodynamic stabilities of the thione and thiol tautomers in the gas phase and in various solvents, often using a polarizable continuum model (PCM) to simulate solvent effects. vanderbilt.edustackexchange.com Calculations for related pyridine-N-oxides have shown a strong preference for the N-hydroxy tautomers (thione form in this context) over the N-oxide form. vanderbilt.edu For 4-mercaptopyridine-N-oxide, calculations at the B3LYP/6-31G(d,p) level of theory indicated that the 4-thiono tautomer is significantly more stable than its 2-thiono isomer. vanderbilt.edu

Computational models also corroborate experimental findings regarding solvent influence. Calculations consistently predict that while the hydroxy (thiol) form may be more stable in the gas phase, the equilibrium shifts to favor the pyridone (thione) form in polar solvents. researchgate.netstackexchange.com For the related 4-hydroxypyridine/4-pyridone system, ab initio calculations estimated the hydroxy form to be more stable by 2.4 kcal/mol in the gas phase. wayne.edu The inclusion of water molecules in the calculations via a microsolvation model demonstrates that hydrogen bonding with the polar thione form is an energetically favorable process that shifts the equilibrium. wuxibiology.com These computational approaches are crucial for rationalizing the experimental observations and providing a detailed understanding of the factors governing the tautomeric equilibrium at a molecular level.

Table 2: Calculated Relative Stabilities of Pyridine Tautomers

| System | Phase/Solvent | More Stable Tautomer | Energy Difference (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|---|

| 4-Hydroxypyridine / 4-Pyridone | Gas Phase | 4-Hydroxypyridine | 2.4 | ab initio | wayne.edu |

| 2-Hydroxypyridine / 2-Pyridone | Gas Phase | 2-Pyridone | 0.3 | ab initio | wayne.edu |

| 4-Mercaptopyridine-N-oxide / 4-Thiono form | Gas Phase | 4-Thiono form | - | B3LYP/6-31G(d,p) | vanderbilt.edu |

| Hydroxypyridines / Pyridones | Polar Solvent | Pyridone (Keto/Thione) | - | General finding | acs.orgresearchgate.netstackexchange.com |

Photochemistry and Radical Generation Mechanisms of N Hydroxypyridine 4 Thione

Photoinduced N-O Bond Homolysis

Upon irradiation, a primary photochemical event for N-Hydroxypyridine-4-thione is the homolytic cleavage of the nitrogen-oxygen (N-O) bond. This bond scission is a critical step that leads to the formation of highly reactive radical species.

Formation of Pyridylthiyl Radicals

The homolysis of the N-O bond in this compound results in the direct formation of pyridyl-4-thiyl radicals (4-PyS•). researchgate.netrsc.org This process has been confirmed through nanosecond-laser-flash photolysis studies, which have identified the transient absorption spectrum of the 4-PyS• radical at approximately 420 nm. researchgate.netrsc.org The generation of this radical is a key feature of the photochemistry of 4-HPT and its 2-substituted isomer, N-hydroxypyridine-2-thione (2-HPT), where the analogous 2-pyridylthiyl radical (PyS•) is also formed. acs.orgmdpi.comresearchgate.net

Generation of Hydroxyl Radicals (•OH)

Concurrent with the formation of the pyridylthiyl radical, the N-O bond homolysis releases a hydroxyl radical (•OH). researchgate.netrsc.orgnih.gov This makes N-hydroxypyridinethiones, including 4-HPT, effective photochemical sources of this highly reactive oxygen species. nih.govoup.com The generation of hydroxyl radicals has been demonstrated in various environments, including aqueous and organic solvents. acs.orgoup.com The ability of 4-HPT and its analogs to produce •OH radicals upon irradiation with visible light has led to their use in studies of hydroxyl radical-induced damage to biological molecules like DNA. nih.govoup.com

Competitive Photochemical Pathways

Photoionization Processes

In aqueous alkaline solutions, the anionic form of this compound can undergo photoionization. rsc.org This process leads to the generation of a solvated electron (eaq–) and the one-electron semioxidized radical of 4-HPT. rsc.org The ability to control the generation of either hydroxyl radicals or solvated electrons by adjusting the pH of the solution highlights the complexity of 4-HPT's photochemistry. rsc.org For the related compound N-hydroxypyridine-2(1H)-thione (N-HPT), photoionization of its anionic form in neutral aqueous solution competes with the N-O bond cleavage. acs.orgresearchgate.netresearchgate.net

Excited State Characterization (e.g., Triplet States)

Upon photoexcitation, this compound can also populate an excited triplet state [3(4-HOPyT)*]. researchgate.netrsc.org The formation of this triplet state occurs alongside the generation of radical species. researchgate.netrsc.org The triplet state of 4-HPT has a relatively high triplet-state energy (ET1) of 60.1 kcal mol–1, which allows for diffusion-controlled electron-transfer reactions with both donors and acceptors. rsc.org The study of related thiones has also emphasized the importance of triplet states in their photochemical and photophysical properties. acs.org For instance, the triplet states of pyridine-4(1H)-thione and pyridine-2(1H)-thione have been characterized with distinct transient absorption bands and lifetimes. researchgate.net

Mechanistic Elucidation via Advanced Spectroscopic Techniques

The intricate details of the photochemical and radical generation mechanisms of this compound and related compounds have been unraveled through the application of advanced spectroscopic techniques. Nanosecond laser flash photolysis has been a particularly powerful tool, allowing for the direct observation and characterization of transient species such as pyridylthiyl radicals, hydroxyl radicals, and excited triplet states. researchgate.netrsc.orgacs.orgresearchgate.net This technique provides time-resolved spectral data, enabling the identification of reaction intermediates and the determination of their kinetic properties. researchgate.net

Transient absorption spectroscopy, a key component of laser flash photolysis, has been instrumental in identifying the absorption bands of the pyridyl-4-thiyl radical and the triplet state of 4-HPT. researchgate.netrsc.org Furthermore, techniques like femtosecond time-resolved absorbance have been employed to study the ultrafast dynamics of excited states in related systems, providing insights into processes like intersystem crossing and the formation of transient intermediates. mdpi.comunivie.ac.at Computational methods, such as DFT and TD-DFT calculations, have also been used to support experimental findings by modeling excited state potential energy surfaces and predicting the pathways for photochemical reactions like N-O bond cleavage. researchgate.netmdpi.com

| Transient Species | Spectroscopic Signature | Formation Pathway |

| Pyridyl-4-thiyl radical (4-PyS•) | Absorption at ~420 nm | Photoinduced N-O bond homolysis |

| Hydroxyl radical (•OH) | - | Photoinduced N-O bond homolysis |

| Triplet State [3(4-HOPyT)*] | - | Photoexcitation |

| Solvated electron (eaq–) | - | Photoionization of anionic form |

| Technique | Application in Studying 4-HPT Photochemistry |

| Nanosecond Laser Flash Photolysis | Detection and characterization of transient radicals and excited states. |

| Transient Absorption Spectroscopy | Identification of absorption spectra of intermediates like 4-PyS•. |

| Femtosecond Time-Resolved Absorbance | Investigation of ultrafast excited-state dynamics. |

| DFT/TD-DFT Calculations | Modeling reaction pathways and excited state properties. |

Laser Flash Photolysis Studies of Transient Species

Laser flash photolysis is a powerful technique used to study short-lived chemical intermediates, known as transient species, which are generated by a pulse of light. edinst.com In the study of this compound (4-HOPyT), nanosecond laser flash photolysis has been instrumental in identifying the primary products of its photochemical reactions. researchgate.netrsc.org

Research has shown that upon excitation with laser light, 4-HOPyT undergoes homolytic cleavage of the N–OH bond. This process results in the formation of two primary radical species: the pyridyl-4-thiyl radical (4-PyS•) and the hydroxyl radical (•OH). researchgate.netrsc.org The transient absorption spectrum of the pyridyl-4-thiyl radical is characterized by a distinct peak at approximately 420 nm. researchgate.net

In addition to these radicals, another transient species, the pyridyl-N-oxyl radical (4-SPyO•), has been identified by a characteristic absorption band at 720 nm. researchgate.netrsc.org This radical is thought to be formed through two potential pathways: the direct photodissociation of the O–H bond, or via hydrogen abstraction from the parent 4-HOPyT molecule by the newly formed hydroxyl radical. researchgate.net

Furthermore, laser flash photolysis studies have confirmed the concomitant formation of the triplet excited state of 4-HOPyT, denoted as ³(4-HOPyT)*. The existence of this triplet state was verified through energy transfer experiments using triplet quenchers. researchgate.netrsc.org This excited state is relatively high in energy, with a determined triplet-state energy (E_T1) of 60.1 kcal mol⁻¹. rsc.org The high energy of the triplet state allows it to participate in diffusion-controlled electron-transfer reactions with appropriate donors or acceptors. researchgate.netrsc.org

| Transient Species | Identification Method | Characteristic Absorption (λ_max) | Formation Mechanism |

|---|---|---|---|

| Pyridyl-4-thiyl radical (4-PyS•) | Transient Absorption Spectroscopy | 420 nm | Homolytic N–OH bond cleavage |

| Hydroxyl radical (•OH) | Inferred from N-O bond cleavage | - | Homolytic N–OH bond cleavage |

| Pyridyl-N-oxyl radical (4-SPyO•) | Transient Absorption Spectroscopy | 720 nm | O–H bond photodissociation or H-abstraction by •OH |

| Triplet State [³(4-HOPyT)*] | Energy Transfer Quenching | - | Intersystem Crossing |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules or atoms containing unpaired electrons, such as free radicals. bruker.com This makes it an indispensable tool for studying the radical generation mechanisms in photochemical reactions. ethz.ch The technique is analogous to Nuclear Magnetic Resonance (NMR), but it excites electron spins instead of the spins of atomic nuclei. bruker.com

In the context of this compound photochemistry, EPR spectroscopy would be employed to detect and identify the paramagnetic species generated upon UV irradiation, namely the pyridyl-4-thiyl and hydroxyl radicals. The analysis of the EPR spectrum can provide information about the identity of the detected radicals and their concentrations. bruker.com

Often, the radicals generated are highly reactive and have very short lifetimes. To overcome this, a technique called "spin trapping" is frequently used in conjunction with EPR. nih.gov This method involves adding a "spin trap" molecule to the solution. The spin trap reacts with the transient radical to form a much more stable and persistent radical adduct, which can then be readily detected and characterized by the EPR spectrometer. nih.gov The resulting EPR spectrum of the spin adduct exhibits a characteristic hyperfine splitting pattern that can be used to identify the original trapped radical. nih.gov

While the closely related N-hydroxypyridine-2(1H)-thione is a well-documented photochemical source of hydroxyl radicals, studies have indicated that this compound is not a primary photochemical precursor of •OH in organic solvents. researchgate.net EPR has been used to study the reactions of radicals generated by other means with biologically relevant molecules, demonstrating its utility in characterizing complex radical reaction pathways. researchgate.net

| Parameter | Information Provided |

|---|---|

| g-factor | Helps in identifying the type of radical (e.g., carbon-centered, oxygen-centered). |

| Hyperfine Coupling Constants | Provides information about the interaction of the unpaired electron with nearby magnetic nuclei, aiding in the structural identification of the radical. |

| Signal Intensity | Proportional to the concentration of the paramagnetic species. |

| Linewidth | Gives insights into dynamic processes like molecular motion and spin relaxation. |

Influence of pH on Photochemical Processes in Aqueous Media

The photochemical behavior of this compound in aqueous solutions is significantly dependent on the pH of the medium. rsc.org This pH dependence allows for the control of the types of reactive species generated upon irradiation. rsc.org

In neutral or acidic solutions, the primary photochemical pathway is the homolytic cleavage of the N-OH bond to produce the pyridyl-4-thiyl radical (4-PyS•) and the hydroxyl radical (•OH). researchgate.netrsc.org However, in an aqueous alkaline solution, a different photochemical process becomes dominant. rsc.org

Under alkaline conditions, this compound exists predominantly in its anionic form. Upon photoexcitation, this anionic form undergoes photoionization. researchgate.netrsc.org This process results in the ejection of a solvated electron (e_aq⁻) and the formation of the one-electron semioxidized radical of the parent molecule, which is the pyridyl-N-oxyl radical (4-SPyO•). rsc.org

Therefore, by adjusting the pH of the aqueous solution, it is possible to selectively generate different sets of reactive intermediates. At lower pH, the primary products are the •OH and 4-PyS• radicals. In contrast, at higher (alkaline) pH, the primary products are the solvated electron and the 4-SPyO• radical. rsc.org This pH-dependent switch in photochemical pathways is a critical consideration for any application of this compound as a photosensitizer or radical generator in aqueous environments. rsc.org

| pH Condition | Predominant Form | Primary Photochemical Process | Generated Species |

| Acidic/Neutral | Neutral (4-HOPyT) | Homolytic N-OH Bond Cleavage | Pyridyl-4-thiyl radical (4-PyS•), Hydroxyl radical (•OH) |

| Alkaline | Anionic | Photoionization | Solvated electron (e_aq⁻), Pyridyl-N-oxyl radical (4-SPyO•) |

Reactivity and Reaction Pathways Involving N Hydroxypyridine 4 Thione Derived Radicals

Radical Chain Reactions Initiated by N-Hydroxypyridine-4-thione Derivatives

Derivatives of N-hydroxypyridine-2-thione, closely related to the 4-thione isomer, are well-established precursors for initiating radical chain reactions. unifei.edu.brlibretexts.org The process is typically initiated by the homolytic cleavage of the N-O bond upon exposure to light or heat. unifei.edu.br This cleavage generates a pyridylthiyl radical and an acyloxy radical. unifei.edu.br The subsequent reactions of these radicals propagate a chain reaction. For instance, esters of N-hydroxypyridine-2-thione have been shown to initiate chain reactions with quantum yields ranging from 6 to 35, indicating the efficiency of the radical propagation. libretexts.org

A key feature of these radical chain reactions is the ability of the initially formed radicals to participate in a cascade of events. For example, a sequence involving addition, cyclization, and elimination can be mediated by a phenylthio radical, initiated by the decomposition of N-hydroxypyridine-2-thione esters. bg.ac.rs This highlights the versatility of these compounds in constructing complex molecular architectures through radical-mediated pathways.

Carbon-Centered Radical Generation and Transformations

A significant application of N-hydroxypyridine-thione derivatives is in the generation of carbon-centered radicals. These radicals are valuable intermediates in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Addition Reactions to Multiple Bonds

Carbon-centered radicals generated from N-hydroxypyridine-2-thione esters can readily add to electron-deficient carbon-carbon multiple bonds. libretexts.org This reaction provides a powerful method for forming new carbon-carbon bonds. The rate of addition of the carbon-centered radical to the multiple bond must be competitive with other potential radical reactions, such as hydrogen atom abstraction. libretexts.org

These addition reactions are particularly effective with α,β-unsaturated amides, esters, and compounds bearing phenylsulfonyl or nitro substituents on the double bond. libretexts.org The reaction can be highly regioselective and has been utilized in the synthesis of various complex molecules, including carbohydrate derivatives. libretexts.org For instance, carbohydrate radicals have been shown to add to compounds with electron-deficient multiple bonds, and the carbohydrate moiety can even act as a chiral auxiliary, inducing diastereoselectivity in the addition reaction. libretexts.org

Hydrogen Atom Abstraction Reactions

The carbon-centered radicals generated from N-hydroxypyridine-thione derivatives can participate in hydrogen atom abstraction reactions. The rate constants for these abstraction reactions have been a subject of kinetic studies. acs.org The efficiency of hydrogen atom abstraction depends on the nature of the hydrogen donor and the specific radical involved. In the context of reductive decarboxylation, hydrogen atom abstraction from a donor molecule is the final step that yields the alkane product. orgsyn.org Conversely, in other reaction pathways, hydrogen atom abstraction can be a competing or diverting process that leads to undesired products. libretexts.org

Reactions of Pyridylthiyl Radicals

The 4-pyridylthiyl radical, generated from this compound, has also been studied. For example, it can react with molecules like retinol (B82714) to form retinol addition radicals. rsc.org The subsequent reactions of these adducts, such as β-elimination, can be monitored to understand the kinetics of these radical processes. rsc.org

Reactions of Hydroxyl Radicals Derived from this compound

This compound (4-HPT) is recognized as a photochemical source of hydroxyl radicals (•OH). rsc.orgoup.comoup.com Upon irradiation, particularly with UV light, the N-O bond in 4-HPT undergoes homolytic cleavage to produce the pyridyl-4-thiyl radical and a hydroxyl radical. rsc.org This property has led to its use in studies of oxidative damage to biological molecules, such as DNA. oup.comoup.com

The generation of hydroxyl radicals from 4-HPT has been shown to induce DNA damage profiles characteristic of hydroxyl radical attack, including single-strand breaks and various base modifications. oup.comoup.com It is important to note that while the 2-thione isomer (N-hydroxypyridine-2-thione) is also a well-known source of hydroxyl radicals, the 4-thione isomer has been found to be a more efficient generator of DNA damage. oup.com The generation of hydroxyl radicals can be controlled by factors such as the pH of the solution. rsc.org

Oxidative Interactions with Organic Substrates (e.g., Purines)

The photolysis of this compound (4-HPT) is a source of highly reactive hydroxyl radicals (•OH). oup.comnih.gov These radicals are capable of inducing significant oxidative damage to organic molecules, most notably components of DNA such as purine (B94841) bases. oup.comoup.com When cell-free DNA is illuminated in the presence of 4-HPT, the resulting damage profile is characteristic of that caused by hydroxyl radicals, closely resembling the effects of ionizing radiation. oup.com

The interaction of these •OH radicals with DNA leads to several modifications, including single-strand breaks and base modifications. oup.comnih.gov A significant portion of the base damage occurs at the purine sites, leading to the formation of oxidized purines. oup.com One of the key products identified is 8-hydroxyguanine (B145757) (8-oxoG), a common marker of oxidative DNA damage. oup.com The presence of such lesions, along with imidazole (B134444) ring-opened purines (formamidopyrimidines), is confirmed by their sensitivity to specific DNA repair enzymes like formamidopyrimidine-DNA glycosylase (Fpg protein). oup.com

Studies have shown that the frequency of single-strand breaks is comparable to the frequency of Fpg-sensitive modifications, a hallmark of hydroxyl radical-induced damage. oup.com The reaction of hydroxyl radicals with purine bases such as adenine (B156593) and guanine (B1146940) is extremely rapid, proceeding at nearly diffusion-controlled rates. tsijournals.comresearchgate.net This high reactivity underscores the potential of 4-HPT-derived radicals to cause significant oxidative stress to nucleic acids. The reaction between hydroxyl radicals and purines can lead to the formation of products like 8-hydroxyadenine (B135829) and 4,6-diamino-5-formamidopyrimidine. researchgate.net

Table 1: DNA Damage Profile Induced by Photoexcited this compound This table summarizes the types of DNA damage observed upon irradiation of DNA in the presence of 4-HPT, characteristic of hydroxyl radical attack.

| Damage Type | Description | Detecting Enzyme |

| Single-Strand Breaks (SSBs) | Breaks in one of the two DNA strands. | N/A (Directly measured) |

| Oxidative Purine Modifications | Chemical alterations to purine bases (guanine, adenine). | Fpg protein |

| 8-hydroxyguanine (8-oxoG) | A specific oxidized derivative of guanine. oup.com | Fpg protein |

| Formamidopyrimidines | Imidazole ring-opened purines. oup.com | Fpg protein |

| AP Sites (Apurinic/Apyrimidinic) | Loss of a purine or pyrimidine (B1678525) base from the DNA backbone. | Fpg protein, Endonuclease III |

Kinetic and Mechanistic Studies of Hydroxyl Radical Reactions

The primary mechanism for the generation of reactive species from N-hydroxypyridinethiones upon UV irradiation is the homolytic cleavage of the N-O bond. mdpi.comacs.org This photochemical process yields a hydroxyl radical (•OH) and a pyridylthiyl radical. mdpi.comresearchgate.net For the related compound N-hydroxypyridine-2-thione (2-HPT), the quantum yield for this N-O bond scission is efficient, with reported values around 0.20–0.30 in aqueous solutions. acs.org

Kinetic studies, often using pulse radiolysis, have determined the rate constants for the reactions of hydroxyl radicals with various biological and reference molecules. The reactions with purine nucleosides are extremely fast, approaching the diffusion-controlled limit, which highlights their high susceptibility to oxidative attack by •OH radicals. researchgate.net These kinetic data are crucial for understanding the reactivity of the radicals generated from 4-HPT and for predicting their biological effects.

Table 2: Selected Rate Constants for Hydroxyl Radical (•OH) Reactions This table presents kinetic data for the reaction of hydroxyl radicals with various substrates, including purines and reference compounds.

| Reactant | Rate Constant (k) [M⁻¹s⁻¹] | Reference(s) |

| Adenine | 6.1 x 10⁹ | tsijournals.com |

| Guanine | 9.2 x 10⁹ | tsijournals.com |

| 2'-Deoxyguanosine | ~5 x 10⁹ - 9 x 10⁹ | researchgate.netmdpi.com |

| 2'-Deoxycytidine | ~5 x 10⁹ - 9 x 10⁹ | researchgate.netmdpi.com |

| Phenylalanine | 6.5 x 10⁹ | nih.gov |

| t-Butanol | 6.0 x 10⁸ | oup.com |

Applications of N Hydroxypyridine 4 Thione As a Reagent in Organic Synthesis

Reagent for Alkyl or Aryl Radical Generation

N-Hydroxypyridine-4-thione (also abbreviated as 4-HPT or 4-HOPyT) serves as a photochemical precursor for generating reactive radical species. nih.govoup.com Upon irradiation with light, the compound undergoes homolytic cleavage of its N-O bond to produce a hydroxyl radical (•OH) and a pyridyl-4-thiyl radical (4-PyS•). rsc.org This process makes it a useful tool for initiating radical reactions or for studies involving oxidative damage. nih.govoup.com

Laser flash photolysis studies have provided a detailed understanding of the transient species formed. The primary photochemical event is the scission of the N–OH bond. rsc.org In addition to the hydroxyl and thiyl radicals, a pyridyl-N-oxyl radical has also been identified, which is thought to form through photodissociation of the O-H bond or by hydrogen abstraction from the parent molecule by a hydroxyl radical. rsc.org The generation of these highly reactive intermediates, particularly the hydroxyl radical, is the basis for the compound's use as a radical initiator in synthetic pathways. nih.govrsc.org The specific generation of these radicals can be controlled by adjusting the pH of the solution. rsc.org

Table 1: Radicals Generated from Photolysis of this compound

| Precursor | Conditions | Generated Radical Species | Supporting Evidence |

|---|---|---|---|

| This compound | Nanosecond Laser Flash Photolysis | Hydroxyl radical (•OH) | DNA damage profiles, Laser flash photolysis studies nih.govoup.comrsc.org |

| This compound | Nanosecond Laser Flash Photolysis | Pyridyl-4-thiyl radical (4-PyS•) | Transient absorption at 420 nm rsc.org |

Auxiliary for the Formation of Chelate Complexes in Synthetic Routes

The hydroxypyridinethione scaffold, featuring a soft sulfur donor and a hard oxygen donor, is an effective chelating agent for various transition metal ions. While studies on the parent this compound are limited, its derivative, 3-hydroxy-1,2-dimethyl-4(1H)-pyridinethione (3,4-HOPTO), has been extensively studied as a ligand in coordination chemistry. rsc.orgrsc.orgresearchgate.net

Research has demonstrated that 3,4-HOPTO forms stable chelate complexes with a range of metal ions, including iron(III), nickel(II), copper(II), and zinc(II). rsc.orgrsc.org In these complexes, the ligand typically binds to the metal center in a bidentate fashion through the hydroxyl oxygen and the thione sulfur atoms. rsc.org The resulting metal complexes exhibit coordination geometries that are influenced by the strong trans influence of the O,S donor set. rsc.orgrsc.org The synthesis and characterization of these complexes are crucial for their potential use in various synthetic and biological applications. rsc.orgrsc.org

Table 2: Characterized Metal Complexes of 3-Hydroxy-1,2-dimethyl-4(1H)-pyridinethione (3,4-HOPTO)

| Metal Ion | Complex | Spectroscopic Data (IR, C=S stretch, cm⁻¹) | Spectroscopic Data (UV-Vis in DMSO, λₘₐₓ, nm (ε, M⁻¹cm⁻¹)) |

|---|---|---|---|

| Iron(III) | [Fe(3,4-HOPTO)₃] | 1121 | 312 (41000), 450 (10000), 600 (sh) |

| Nickel(II) | [Ni(3,4-HOPTO)₂] | 1123 | 312 (37000), 454 (26000) |

| Copper(II) | [Cu(3,4-HOPTO)₂] | 1122 | 318 (25000), 450 (14000) |

| Zinc(II) | [Zn(3,4-HOPTO)₂] | 1122 | 316 (44000), 432 (sh) |

(Data sourced from Dalton Transactions, 2005) rsc.org

Precursor for N-(Alkoxy)pyridine-4-thiones and Alkoxyl Radical Liberation

The synthesis of N-alkoxy derivatives is a well-established application for the isomeric N-hydroxypyridine-2-thione, which creates precursors for alkoxyl radicals. However, based on the available scientific literature, the synthesis and subsequent use of N-(Alkoxy)pyridine-4-thiones for alkoxyl radical liberation have not been detailed. While computational studies have been performed to design new alkoxyl radical precursors that might combine the advantages of different heterocyclic systems, experimental realization for the 4-thione isomer is not documented.

Building Block for Fused Heteroaromatic Compounds

Using heterocyclic compounds as foundational units for constructing more complex, fused ring systems is a common strategy in organic synthesis. N-hydroxypyridine-2-thione derivatives, for example, are known to serve as building blocks in this capacity. For this compound, however, specific examples of its application as a direct building block for the synthesis of fused heteroaromatic compounds are not prominently described in the surveyed research literature.

Computational and Theoretical Investigations of N Hydroxypyridine 4 Thione Reactivity

Electronic Structure Calculations for Ground and Excited States

The electronic structure of N-Hydroxypyridine-4-thione (4-HPTO) and its related tautomers, such as 4-mercaptopyridine-N-oxide, have been the subject of computational studies to understand their stability and reactivity. mdpi.comacs.org Quantum chemical calculations, particularly using density functional theory (DFT), have been employed to determine the energetic and kinetic characteristics of these molecules. sid.ir These studies have shown that in the gas phase, the N-hydroxypyridine-2(1H)-thione tautomer is more stable than the 2-mercaptopyridine (B119420) N-oxide form by over 30 kJ mol⁻¹. mdpi.com Microwave spectroscopy, combined with ab initio calculations, has confirmed that the N-hydroxypyridine-2(1H)-thione form is predominant in the gas phase, revealing a planar structure. acs.org

Theoretical investigations into the excited states of N-hydroxypyridine-2(1H)-thione (N-HPT) have been conducted to elucidate the mechanisms of its photochemical reactions. researchgate.netresearchgate.net Methods like the symmetry-adapted cluster-configuration interaction (SAC-CI) have been used to analyze the electronic excited states. ims.ac.jp These calculations are crucial for assigning UV-Vis spectra and understanding phenomena like negative solvatochromism, which has been attributed to charge transfer excitation between the sulfur atom and the pyridine (B92270) ring. researchgate.net

Upon UV excitation, N-HPT can undergo N-O bond cleavage, leading to the formation of pyridylthiyl and hydroxyl radicals. researchgate.netacs.org Computational studies suggest that the potential energy surface of the lowest excited singlet state (S1) is dissociative concerning the detachment of the hydroxyl group. researchgate.netresearchgate.net Furthermore, calculations indicate that photoionization can compete with the photochemical N-O bond cleavage in aqueous solutions. researchgate.netacs.org The calculated ionization potentials for N-HPT and its deprotonated anion in water are 5.75 eV and 4.67 eV, respectively. researchgate.net

| Species | Ionization Potential (eV) |

| N-HPT | 5.75 |

| Deprotonated N-HPT Anion | 4.67 |

Potential Energy Surface Analysis for Photodissociation

The photodissociation dynamics of this compound and its isomers are critically dependent on the topology of their potential energy surfaces (PESs) in the excited states. rsc.orgrsc.org Computational studies have revealed that upon UV irradiation, N-hydroxypyridine-2(1H)-thione (a structural isomer of 4-HPTO) undergoes efficient N-O bond homolysis. acs.org Theoretical calculations indicate that the potential energy surface of the first excited singlet state (S1) is effectively dissociative with respect to the N-O bond, facilitating the release of a hydroxyl radical. researchgate.netresearchgate.net

The mechanism of this photodissociation involves conical intersections between different electronic states. Specifically, the photochemical cleavage of the N-O bond is thought to proceed through conical intersections between the lowest π -> π* and π -> σ* states, and subsequently between the π -> σ* state and the ground state. researchgate.net This process results in the formation of a pyridylthiyl radical and a hydroxyl radical. researchgate.net

Full-dimensional potential energy surfaces, often constructed using methods like neural networks based on ab initio calculations, are instrumental in modeling the reaction dynamics. rsc.orgnih.gov These PESs allow for the simulation of various dissociation pathways and the prediction of product distributions. For instance, in analogous systems, quasi-classical trajectory calculations on these surfaces have been used to determine the branching ratios of different photofragments as a function of excitation wavelength. rsc.orgnih.gov While specific PES studies for 4-HPTO are less common in the provided results, the principles derived from studies on the 2-thione isomer and other similar molecules provide a strong framework for understanding its photochemical behavior. rsc.orgnih.govresearchgate.net

Modeling of Charge Transfer and Ionization Processes in Solution

Computational modeling plays a crucial role in understanding the charge transfer and ionization processes of this compound and its isomers in solution. Quantum chemical methods, such as the symmetry-adapted cluster-configuration interaction (SAC-CI) combined with the polarizable continuum model (PCM), have been used to investigate these phenomena in aqueous environments. researchgate.netims.ac.jp

Studies on N-hydroxypyridine-2(1H)-thione (N-HPT), an isomer of 4-HPTO, have shown that in neutral aqueous solution, photoionization competes with the photochemical cleavage of the N-O bond. researchgate.netacs.org This is a critical consideration when using N-HPT as a photochemical source of hydroxyl radicals. The calculations revealed that the charge transfer excitation energy between N-HPT and the surrounding water molecules is significantly lower for the deprotonated anion compared to the neutral molecule. researchgate.net

The calculated ionization potential for neutral N-HPT in PCM water is 5.75 eV, while for its deprotonated anion, it is 4.67 eV. researchgate.net This difference highlights the increased likelihood of photoinduced ionization for the anionic species. researchgate.net Laser flash photolysis experiments have confirmed that at neutral pH, where the anionic form is present, photoionization occurs, generating a hydrated electron and the semioxidized radical of N-HPT. acs.org In contrast, at acidic pH (pH=2), where the neutral form dominates, photoionization is not observed. acs.org These findings underscore the significant influence of the solvent and the protonation state of the molecule on its photochemical pathways.

| pH | Dominant Species | Primary Photoprocesses | Quantum Yields (λexc) |

| 7 | Anionic | N-O Bond Scission, Photoionization | ΦN-O ≈ 0.20−0.30, Φe− = 0.09 (308 nm), 0.05 (355 nm) |

| 2 | Neutral | N-O Bond Scission, Triplet State Formation | ΦN-O ≈ 0.20−0.30, ΦT ≥ 0.05 (355 nm) |

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical studies have been instrumental in elucidating the reaction mechanisms involving this compound and its derivatives, particularly in the context of radical generation. sid.irlibretexts.org Density functional theory (DFT) calculations have been used to investigate the 1H-4H proton transfer in 4-pyridinthione via a stacking mechanism, providing insights into the activation energies and reaction energies of tautomeric transformations. sid.ir

For the closely related N-hydroxypyridine-2-thione esters, a well-established radical-chain mechanism has been supported by both experimental observations and computational analysis. libretexts.org The key steps in this mechanism include:

Initiation: Homolytic cleavage of the weak N-O bond upon photolysis or thermolysis to generate a pyridylthiyl radical and an acyloxy radical. The acyloxy radical then rapidly decarboxylates to form a carbon-centered radical (R•). libretexts.org

Propagation: The carbon-centered radical (R•) adds to the thiocarbonyl group of another N-hydroxypyridine-2-thione ester molecule. This is followed by fragmentation of the resulting adduct to yield an alkyl 2-pyridyl sulfide (B99878) and regenerate the acyloxy radical, which continues the chain. libretexts.org

Mechanistic studies have also revealed that the addition of the carbon-centered radical to the carbon-sulfur double bond is a reversible process. libretexts.org Furthermore, the pyridylthiyl radical produced during initiation can also add to a starting ester molecule, providing an alternative pathway for the formation of the acyloxy radical. libretexts.org The driving force for the rate-determining step is attributed to the formation of an aromatic pyridine ring and the replacement of a weak N-O bond with a stronger N-C bond. libretexts.org

Computational evidence from studies on the deoxygenation of N-hydroxypyridine-2(1H)-thione supports these proposed mechanisms. researchgate.net These theoretical investigations provide a detailed understanding of the intermediates and transition states involved in the reactions of these compounds.

Design Principles for Tailored Radical Precursors

Computational chemistry offers powerful tools for the rational design of tailored radical precursors based on the N-hydroxypyridine-thione scaffold. acs.orgresearchgate.net By modifying the core structure, it is possible to fine-tune the properties of the resulting radicals and control their reactivity for specific applications in organic synthesis. researchgate.netiipseries.org

A key design principle involves altering the electronic and steric properties of the N-hydroxypyridine-thione molecule to influence the rate and selectivity of radical generation. For example, the synthesis of various N-(alkoxy)pyridine-2(1H)-thiones allows for the generation of specific alkoxyl radicals under neutral conditions upon heating or photolysis. researchgate.net Computational methods can predict how different substituents on the pyridine ring or the alkoxy group will affect the N-O bond dissociation energy and the stability of the generated radicals.

Another strategy involves attaching the N-hydroxythiazole-2(3H)-thione moiety to a solid support, such as a Wang resin. researchgate.net This creates a polymer-supported radical source that simplifies purification procedures and allows for a "catch and release" approach to radical reactions. researchgate.net This is particularly useful for reactions like the Barton-McCombie deoxygenation or the Hunsdiecker reaction.

The development of N-acyloxypyridine-2(1H)-thiones as precursors for carbon-centered radicals is a prime example of tailored design. acs.orgresearchgate.net These compounds can be synthesized from carboxylic acids and serve as versatile sources of alkyl and aryl radicals for C-C bond formation and other functional group transformations. researchgate.net The choice of the carboxylic acid directly determines the structure of the generated radical, offering a high degree of control. Computational studies can aid in predicting the efficiency of decarboxylation and the subsequent reactions of the carbon-centered radical.

Furthermore, the design of radical precursors can be tailored for specific reaction conditions, such as visible-light-mediated processes. For instance, the use of 4-alkyl-1,4-dihydropyridines as both alkyl radical precursors and hydrogen atom-transfer acceptors has been demonstrated in protein modification, showcasing the potential for designing multifunctional reagents. acs.org

Q & A

Q. Table 1: Example Reaction Conditions for 4-Alkoxy Derivatives

| Precursor | Nucleophile | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloro-4-nitropyridine-N-oxide | n-Heptanolate | DMSO | 72 |

Advanced: How does the photolytic generation of hydroxyl radicals by 4-HPT influence experimental design in DNA damage studies?

Methodological Answer:

4-HPT releases hydroxyl radicals (OH) under visible light irradiation, necessitating controlled experimental setups to avoid confounding results:

- Light Sources : Use monochromatic light (e.g., 450 nm) to standardize irradiation intensity.

- Controls : Include dark controls (no light) and radical scavengers (e.g., mannitol) to distinguish direct DNA damage from radical-mediated effects .

- Damage Quantification : Employ agarose gel electrophoresis for strand breaks in cell-free DNA or comet assays for cellular DNA damage.

- Dosimetry : Measure OH production using electron spin resonance (ESR) with spin traps like DMPO.

Critical Consideration : Cellular studies require ROS (reactive oxygen species) quenching protocols to isolate 4-HPT-specific effects from endogenous oxidative stress .

Basic: What spectroscopic techniques are optimal for characterizing 4-HPT and confirming its structure?

Methodological Answer:

- NMR Spectroscopy :

- H NMR: Identify aromatic proton signals (δ 7.5–8.5 ppm for pyridine ring) and hydroxyl/thiol protons (broad peaks at δ 10–12 ppm).

- C NMR: Confirm carbonyl (C=S, δ 180–190 ppm) and pyridine ring carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]).

- FT-IR : Detect S-H stretches (~2500 cm) and hydroxyl groups (~3200 cm).

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated for related hydroxy-pyridine derivatives .

Advanced: How can researchers resolve contradictions in reactivity data of 4-HPT under varying experimental conditions?

Methodological Answer:

Contradictions often arise from solvent polarity, pH, or light exposure. Systematic approaches include:

- Multivariate Analysis : Design experiments varying one parameter (e.g., pH) while holding others constant.

- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction intermediates.

- Computational Modeling : DFT calculations predict electronic effects of substituents on reactivity.

- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) using platforms like Chemotion ELN for transparent data sharing .

Q. Example Workflow :

Vary solvent (DMSO vs. THF) in nucleophilic substitution reactions.

Compare reaction rates via HPLC.

Validate with DFT-calculated activation energies.

Basic: What are the key safety considerations when handling 4-HPT in laboratory settings?

Methodological Answer:

- Photolytic Hazards : Shield reactions from light to prevent unintended OH generation. Use amber glassware or aluminum foil wraps .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and UV-protective goggles.

- Ventilation : Perform reactions in fume hoods due to potential sulfur-containing byproducts.

- Waste Disposal : Quench residual 4-HPT with reducing agents (e.g., NaSO) before disposal.

Advanced: What strategies mitigate interference from hydroxyl radicals in studies examining 4-HPT's therapeutic potential?

Methodological Answer:

- Radical Scavengers : Co-administer catalase or tempest to neutralize OH without affecting 4-HPT’s primary mechanism .

- Controlled Irradiation : Use microfluidic devices with integrated light sources for localized, timed exposure.

- Real-Time Monitoring : Employ fluorescent probes (e.g., terephthalic acid) to quantify OH generation kinetics.

- Cellular Models : Use ROS-deficient cell lines (e.g., SOD1-knockout) to dissect 4-HPT’s direct effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.